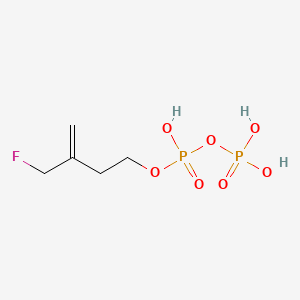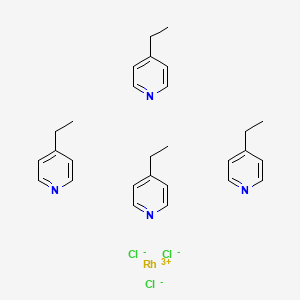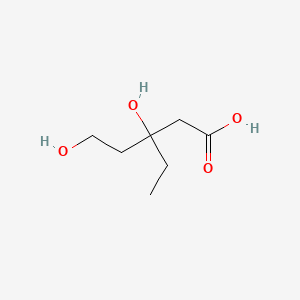![molecular formula C26H30N4O4S B1225800 1-[3-[(2-Methoxyphenyl)sulfamoyl]-4-(1-piperidinyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B1225800.png)
1-[3-[(2-Methoxyphenyl)sulfamoyl]-4-(1-piperidinyl)phenyl]-3-(3-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[(2-methoxyphenyl)sulfamoyl]-4-(1-piperidinyl)phenyl]-3-(3-methylphenyl)urea is a member of piperidines.
Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Enzyme Inhibition : Some derivatives of 1-[3-[(2-Methoxyphenyl)sulfamoyl]-4-(1-piperidinyl)phenyl]-3-(3-methylphenyl)urea show potent inhibitory activity against certain enzymes. For example, sulfamates incorporating piperazinyl-ureido moieties exhibit significant inhibition of carbonic anhydrase I, II, IX, and XII, which are relevant in cancer therapy (Congiu et al., 2015).
Anticancer Investigations : Some urea derivatives, such as N-mesityl-N'-(3-methylphenyl)urea, have demonstrated potential in anticancer research. These compounds were tested for their effects on a prostate cancer cell line, with some showing in vitro anticancer activity (Mustafa, Perveen & Khan, 2014).
Selective Inhibitors and Biological Activity
Cyclooxygenase Inhibitors : Certain 1,3-diarylurea derivatives, specifically those with a methylsulfonyl pharmacophore, have been found to act as selective cyclooxygenase-2 (COX-2) inhibitors. This is significant in the development of anti-inflammatory drugs (Zarghi et al., 2008).
Organic NLO Crystal Growth : In the field of materials science, derivatives of 1-[3-[(2-Methoxyphenyl)sulfamoyl]-4-(1-piperidinyl)phenyl]-3-(3-methylphenyl)urea have been used in the synthesis and characterization of organic nonlinear optical (NLO) crystals, which have applications in photonics and electronics (Crasta et al., 2004).
Soil Degradation and Herbicide Action
- Herbicide Degradation in Soil : Studies have been conducted on the degradation and side effects of various sulfonylurea herbicides in soil, providing insights into the environmental impact and degradation kinetics of these compounds (Dinelli, Vicari & Accinelli, 1998).
properties
Product Name |
1-[3-[(2-Methoxyphenyl)sulfamoyl]-4-(1-piperidinyl)phenyl]-3-(3-methylphenyl)urea |
|---|---|
Molecular Formula |
C26H30N4O4S |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
1-[3-[(2-methoxyphenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C26H30N4O4S/c1-19-9-8-10-20(17-19)27-26(31)28-21-13-14-23(30-15-6-3-7-16-30)25(18-21)35(32,33)29-22-11-4-5-12-24(22)34-2/h4-5,8-14,17-18,29H,3,6-7,15-16H2,1-2H3,(H2,27,28,31) |
InChI Key |
RKMJGHRANJOKPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)N3CCCCC3)S(=O)(=O)NC4=CC=CC=C4OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)N3CCCCC3)S(=O)(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(3S,5S,6S,8S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1225733.png)
![2-[(2-Ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-3-yl)oxy]acetic acid methyl ester](/img/structure/B1225736.png)
![N-[3-(diethylamino)propyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B1225737.png)
![N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B1225738.png)
![N-[3-(1-azepanyl)propyl]-2-(4-morpholinyl)-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B1225744.png)